molecular formula C15H19NO3 B2854237 benzyl3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate CAS No. 2418651-13-3

benzyl3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate

Cat. No.: B2854237
CAS No.: 2418651-13-3
M. Wt: 261.321
InChI Key: QJZHYVFIHIVPBG-UHFFFAOYSA-N
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Description

“Benzyl 3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate” is a chemical compound with the CAS Number: 2160508-36-9 . It has a molecular weight of 259.35 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H21NO2/c18-16(19-12-13-6-2-1-3-7-13)17-14-8-4-9-15(17)11-5-10-14/h1-3,6-7,14-15H,4-5,8-12H2 . This indicates the molecular structure of the compound.

Scientific Research Applications

Catalytic Applications

Benzyl 3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate and its derivatives have been explored for their catalytic applications in various chemical reactions. For example, 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), a related compound, has been demonstrated to be a highly active organocatalyst in the oxidation of alcohols to their corresponding carbonyl compounds, showcasing its potential in facilitating chemical transformations with high efficiency (Shibuya et al., 2009).

Synthesis and Stereochemistry

Research has also focused on the synthesis and stereochemistry of compounds structurally related to Benzyl 3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate. Single diastereomers of polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes have been prepared from intramolecular 1,3-dipolar cycloaddition, highlighting the synthetic versatility and potential for creating complex molecules with defined stereochemistry (Pádár et al., 2006).

Antimicrobial Studies

Novel oxime ethers of aza/diazabicycles, including those related to Benzyl 3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising antimicrobial activity against a range of pathogenic bacteria and fungi, indicating their potential in the development of new antimicrobial agents (Parthiban et al., 2009).

Conformational Analysis

The conformational analysis of similar compounds has been conducted to understand their structural properties. For instance, the synthesis and conformational study of 7-substituted-3-azabicyclo[3.3.1]nonanes provided insights into the low reactivity and preferred conformations of these molecules, contributing to the understanding of their chemical behavior (Bok & Speckamp, 1979).

Peptidomimetic Applications

Furthermore, research has been directed towards the development of constrained peptidomimetics using azabicycloalkane amino acids, which are rigid dipeptide mimetics and serve as useful tools in peptide-based drug discovery. This area of research explores the synthesis of diastereomers of azabicycloalkanes for their potential applications in medicinal chemistry (Mandal et al., 2005).

Properties

IUPAC Name

benzyl 3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-15(19-9-12-5-2-1-3-6-12)16-13-7-4-8-14(16)11-18-10-13/h1-3,5-6,13-14H,4,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZHYVFIHIVPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC(C1)N2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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